molecular formula C22H21BrN2OS B2379714 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide CAS No. 898452-55-6

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Cat. No. B2379714
M. Wt: 441.39
InChI Key: NNWODLIVVPGVLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide is a chemical compound that has been found to have potential applications in scientific research. This compound is of interest to researchers due to its unique properties and potential for use in a variety of fields.

Scientific Research Applications

Synthesis and Characterization

The compound and its derivatives have been a subject of synthesis and characterization in scientific research. Zablotskaya et al. (2013) synthesized a series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives, characterized them using spectroscopic techniques, and reported their conformational features based on single crystal X-ray studies. These compounds demonstrated marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines, also showing antimicrobial actions in some instances. The study highlighted the correlation between the biological results and the compounds' structural characteristics and physicochemical parameters (Zablotskaya et al., 2013).

Psychotropic and Anti-inflammatory Activities

Compounds similar to 3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide have been studied for their psychotropic and anti-inflammatory properties. The study by Zablotskaya et al. (2013) found these compounds to possess significant psychotropic activities in vivo and demonstrated high anti-inflammatory activity. This suggests potential applications in the treatment of conditions that require modulation of psychotropic and inflammatory responses (Zablotskaya et al., 2013).

Cytotoxicity and Antimicrobial Action

Additionally, the synthesized compounds in the study by Zablotskaya et al. (2013) showed selective cytotoxic effects and NO-induction ability concerning tumor cell lines. Some compounds also demonstrated antimicrobial action, indicating potential therapeutic applications in cancer treatment and infection control (Zablotskaya et al., 2013).

properties

IUPAC Name

3-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2OS/c23-19-8-3-7-17(13-19)22(26)24-14-20(21-9-4-12-27-21)25-11-10-16-5-1-2-6-18(16)15-25/h1-9,12-13,20H,10-11,14-15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWODLIVVPGVLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)Br)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.